1,6-Dibromopyrene
Overview
Description
Mechanism of Action
Target of Action
1,6-Dibromopyrene is a highly reactive and toxic aromatic compound that is utilized in organic synthesis and materials science . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, it is essential in the controlled synthesis of parallel graphene nanoribbons with distinct edges and widths .
Mode of Action
This compound interacts with its targets through various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials . For instance, it is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the creation of conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity . Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .
Pharmacokinetics
It is known that the compound has a high melting point and low solubility in water . . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the creation of conjugated copolymers . These copolymers have exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, one of the copolymers, TPP3, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles .
Action Environment
The action of this compound can be influenced by environmental factors. Furthermore, due to its toxicity and reactivity, exposure to this compound can have adverse effects on organisms and ecosystems . Therefore, careful handling and proper disposal are required to prevent health risks and environmental contamination .
Biochemical Analysis
Biochemical Properties
1,6-Dibromopyrene plays a crucial role in the creation of conjugated copolymers through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives . These copolymers exhibit excellent yields and high purity . Notably, they demonstrate remarkable iodine adsorption capabilities and show promise in capturing nickel ions from water .
Cellular Effects
Given its reactivity and toxicity, exposure to this compound can potentially have adverse effects on organisms and ecosystems .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to undergo various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials .
Transport and Distribution
Given its limited solubility in water, it may have limited dispersibility in aqueous environments .
Subcellular Localization
Given its chemical properties, it may exist as a solid within the cell due to its high melting point and low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromopyrene can be synthesized through several methods. One classical method involves the bromination of pyrene using bromine in carbon tetrachloride as a solvent. The reaction is carried out under a nitrogen atmosphere, and the product is purified by recrystallization from toluene . Another method employs dibromohydantoin as the brominating agent, which avoids the use of liquid bromine and its associated hazards .
Industrial Production Methods
The industrial production of this compound typically follows the method using dibromohydantoin due to its mild reaction conditions, high yield, and convenience in industrial settings . This method involves dissolving pyrene in an organic solvent, adding dibromohydantoin, and then filtering and recrystallizing the obtained solid to yield pure this compound .
Chemical Reactions Analysis
1,6-Dibromopyrene undergoes various chemical reactions, including:
Properties
IUPAC Name |
1,6-dibromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJYPMNBNNCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182247 | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27973-29-1 | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dibromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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